![molecular formula C25H27NO5 B14952496 1-(3-Methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952496.png)
1-(3-Methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines a chromeno-pyrrole core with various functional groups
Métodos De Preparación
The synthesis of 1-(3-methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the chromeno-pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno-pyrrole structure.
Functional group modifications: Introduction of the methoxyphenyl, methyl, and propan-2-yloxypropyl groups through various organic reactions such as alkylation, acylation, and etherification.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-(3-methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.
Medicine: Research may investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound could be used in the development of new materials or as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-(3-methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Chromeno-pyrrole derivatives: These compounds share the chromeno-pyrrole core but differ in their functional groups, leading to variations in their chemical and biological properties.
Methoxyphenyl derivatives: Compounds with the methoxyphenyl group may exhibit similar reactivity and bioactivity, but their overall structure and properties can differ significantly.
Propiedades
Fórmula molecular |
C25H27NO5 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-7-methyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27NO5/c1-15(2)30-12-6-11-26-22(17-7-5-8-18(14-17)29-4)21-23(27)19-13-16(3)9-10-20(19)31-24(21)25(26)28/h5,7-10,13-15,22H,6,11-12H2,1-4H3 |
Clave InChI |
JSQLQHFXPLYBIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide](/img/structure/B14952415.png)
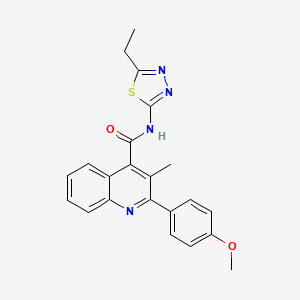
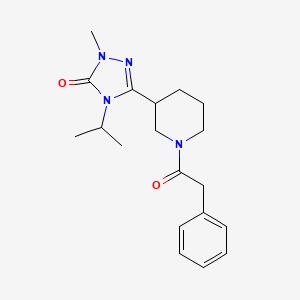
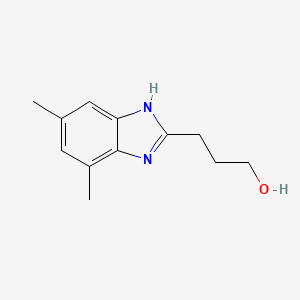
![[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952460.png)
![(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide](/img/structure/B14952464.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14952465.png)

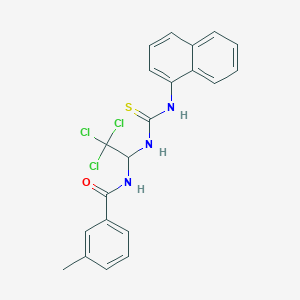
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-phenylacetamide](/img/structure/B14952480.png)
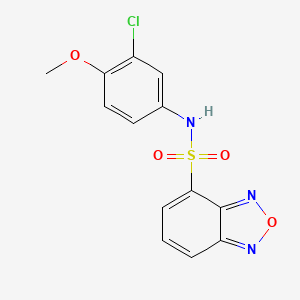
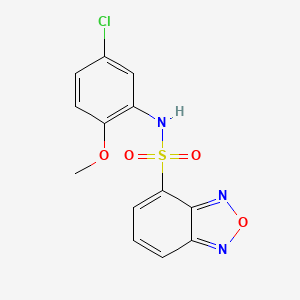
![(5Z)-5-{[3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952499.png)
![2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952502.png)
